5-(4-Butylbenzoyl)-2-methylpyridine
Description
5-(4-Butylbenzoyl)-2-methylpyridine is an aromatic organic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a 4-butylbenzoyl moiety at the 5-position. This structure confers unique electronic and steric properties, making it relevant in materials science and pharmaceutical research.
Properties
IUPAC Name |
(4-butylphenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-4-5-14-7-10-15(11-8-14)17(19)16-9-6-13(2)18-12-16/h6-12H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOPVBLYBMZXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801246768 | |
| Record name | (4-Butylphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187171-81-8 | |
| Record name | (4-Butylphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Butylphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butylbenzoyl)-2-methylpyridine typically involves the reaction of 2-methylpyridine with 4-butylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-Butylbenzoyl)-2-methylpyridine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nitration: Nitro derivatives of the pyridine ring.
Reduction: 5-(4-Butylbenzyl)-2-methylpyridine.
Oxidation: 5-(4-Butylbenzoyl)-2-carboxypyridine.
Scientific Research Applications
5-(4-Butylbenzoyl)-2-methylpyridine has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s structural properties make it suitable for use in the development of new materials, such as liquid crystalline polymers.
Biological Studies: It may be used in the study of biological systems and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 5-(4-Butylbenzoyl)-2-methylpyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The butylbenzoyl group may facilitate binding to hydrophobic pockets, while the pyridine ring can participate in π-π interactions with aromatic residues .
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s structural analogs include derivatives with varying substituents on the benzoyl or pyridine rings. Key comparisons are outlined below:
Table 1: Structural and Electronic Comparison of Selected Compounds
*Values derived from DFT studies (B3LYP/6-311G(d,p)) on analogous compounds .
- Substituent Effects: The 4-butyl group in the target compound introduces electron-donating effects, reducing polarity compared to electron-withdrawing groups (e.g., 4-chloro in 5-(4-chlorobenzoyl)-2-methylpyridine). This lowers the dipole moment (~3.2 vs. ~4.1 Debye) and HOMO-LUMO gap (~4.5 vs. The pyridine 1-oxide derivative exhibits a higher dipole moment (~4.5 Debye) and larger HOMO-LUMO gap (~6.2 eV) due to the electron-withdrawing oxide group, which stabilizes the LUMO .
Chemical Reactivity and Stability
- Lipophilicity: The butyl chain increases logP (estimated ~3.8) compared to 5-benzoyl-2-methylpyridine (logP ~2.1), enhancing solubility in nonpolar solvents.
- Acid-Base Behavior : The pyridine nitrogen (pKa ~1.5–2.0) is less basic than the 1-oxide derivative (pKa ~0.5) due to reduced electron density .
Spectroscopic Properties
Table 2: Key Spectroscopic Features (IR and NMR)
- The C=O stretching frequency in the target compound (~1680 cm⁻¹) is lower than in chlorinated analogs (~1695 cm⁻¹), reflecting reduced electron withdrawal from the butyl group .
- NMR shifts correlate with electronic effects: the deshielded pyridine H5 proton (8.5–8.7 ppm) aligns with trends in substituted pyridines .
Biological Activity
5-(4-Butylbenzoyl)-2-methylpyridine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a butylbenzoyl group and a methyl group. This structure is significant as it influences the compound's reactivity and biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is critical in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions or exhibiting neuroprotective effects .
- Receptor Modulation : The compound may also interact with nuclear hormone receptors, such as peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in metabolic regulation and insulin sensitivity .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance. The compound has shown efficacy against various bacterial strains, suggesting potential for development as an antimicrobial agent.
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been noted, likely through the modulation of signaling pathways involved in cell survival and proliferation.
Table 1: Biological Activities of this compound
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | AChE inhibition |
Case Studies
- Antimicrobial Efficacy : In a study assessing various derivatives of pyridine compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.
- Cancer Cell Line Studies : A case study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
